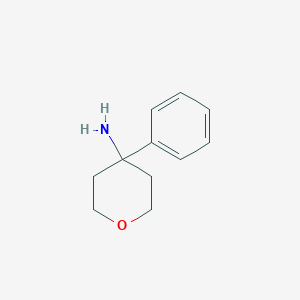

4-Phenyloxan-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWQFRQKUWGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640616 | |

| Record name | 4-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-31-6 | |

| Record name | 4-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyloxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, proposed synthesis, and predicted properties of 4-phenyloxan-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to offer valuable insights for researchers and drug development professionals.

Molecular Structure

This compound, also known as 4-amino-4-phenyl-tetrahydropyran, possesses a core tetrahydropyran (oxane) ring. A phenyl group and an amino group are both substituted at the C4 position of this heterocyclic scaffold. This geminal substitution pattern at a non-aromatic, cyclic ether is a key structural feature.

Caption: Chemical structure of this compound.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted/Analog Value | Reference Compound(s) |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| Boiling Point | ~151-157 °C (Predicted) | 4-Aminotetrahydropyran[1], 4-Methyloxan-4-amine |

| Density | ~0.9-1.0 g/cm³ (Predicted) | 4-Aminotetrahydropyran[2], 4-Methyloxan-4-amine |

| Refractive Index | ~1.46 (Predicted) | 4-Aminotetrahydropyran[2] |

| LogP | ~1.5 (Predicted) | N-methyl-4-phenyloxan-4-amine[3] |

| ¹³C NMR (Predicted) | Phenyl C: 120-150 ppm; C4: 60-70 ppm; C2/6: 60-70 ppm; C3/5: 30-40 ppm | General chemical shift ranges for similar structures |

| ¹H NMR (Predicted) | Phenyl H: 7.2-7.5 ppm; C2/6 H: 3.5-4.0 ppm; C3/5 H: 1.5-2.0 ppm; NH₂: 1.0-3.0 ppm (broad) | General chemical shift ranges for similar structures |

| IR Spectroscopy (Predicted) | N-H stretch: 3300-3500 cm⁻¹ (doublet); C-H (sp³): 2850-3000 cm⁻¹; C-H (sp²): 3000-3100 cm⁻¹; C=C (aromatic): 1450-1600 cm⁻¹; C-O-C stretch: 1050-1150 cm⁻¹ | Characteristic infrared absorption frequencies |

Proposed Synthetic Pathways and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted tetrahydropyrans. A potential two-step synthesis starting from tetrahydropyran-4-one is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenyl-tetrahydropyran-4-ol (Grignard Reaction)

This protocol is adapted from standard Grignard reaction procedures.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Addition of Ketone: Once the Grignard reagent has formed, a solution of tetrahydropyran-4-one in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: After the addition is complete and the reaction has stirred for a specified time, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4-phenyl-tetrahydropyran-4-ol, can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Ritter Reaction and Reduction)

This protocol is based on the Ritter reaction followed by reduction.

-

Ritter Reaction: The 4-phenyl-tetrahydropyran-4-ol from the previous step is dissolved in a suitable solvent (e.g., acetic acid or a mixture of a nitrile and a strong acid like sulfuric acid). Sodium azide is then added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

Hydrolysis (if necessary): If an intermediate acetamide is formed, it is hydrolyzed by heating with an aqueous acid or base to yield the primary amine.

-

Alternative Reduction of Azide: If an azide intermediate is formed, it can be reduced to the amine. The crude azide is dissolved in a solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas. Alternatively, the azide can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up accordingly. For hydrogenation, the catalyst is filtered off, and the solvent is removed. For LiAlH₄ reduction, the reaction is carefully quenched, and the product is extracted. The final product, this compound, is then purified by an appropriate method, such as distillation or crystallization of a salt form.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, the tetrahydropyran motif is a common feature in many biologically active compounds. Derivatives of 4-aminotetrahydropyran are of interest in medicinal chemistry for the synthesis of pharmaceuticals. The presence of both a phenyl group and an amino group on a rigid cyclic scaffold suggests that this molecule could be a valuable building block for creating novel chemical entities with potential applications in areas such as:

-

CNS-active agents: The lipophilic phenyl group and the basic amine are common features in drugs targeting the central nervous system.

-

Enzyme inhibitors: The rigid structure could serve as a scaffold for designing specific enzyme inhibitors.

-

Novel materials: The amine functionality allows for further derivatization to create new polymers or functional materials.

Further research is needed to synthesize and characterize this compound and to explore its chemical reactivity and biological properties. This would provide a foundation for its potential use in drug discovery and materials science.

References

4-phenyloxan-4-amine chemical properties and characteristics

An In-Depth Technical Guide to the 4-Phenyloxan-4-Amine Scaffold: Chemical Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a heterocyclic structure with significant potential in medicinal chemistry and drug development. While direct literature on the parent compound is limited, this document synthesizes data from its derivatives and structurally related molecules to offer insights into its chemical characteristics, plausible synthetic routes, and prospective therapeutic applications. This analysis is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Core Molecular Characteristics of the this compound Scaffold

The this compound core consists of an oxane (tetrahydropyran) ring substituted at the 4-position with both a phenyl group and an amine. This unique arrangement of a tertiary amine on a saturated heterocyclic ring presents a three-dimensional structure that can be strategically exploited for targeted drug design.

Physicochemical Properties of a Representative Derivative: N-methyl-4-phenyloxan-4-amine

To understand the fundamental properties of this scaffold, we can examine a close derivative, N-methyl-4-phenyloxan-4-amine. The data presented in the following table is derived from computational models and provides a baseline for understanding the physicochemical profile of this chemical family.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |

| Molecular Weight | 191.27 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

These predicted properties suggest that derivatives of the this compound scaffold are likely to possess drug-like characteristics, including a moderate lipophilicity (XLogP3 of 2.2) that is often favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.

Synthesis Strategies for this compound Derivatives

Proposed Retrosynthetic Analysis and Forward Synthesis Workflow

The logical starting point for synthesizing this compound derivatives is the corresponding ketone, 4-phenyloxan-4-one. The synthesis could proceed as follows:

Sources

A Technical Guide to the Predicted Spectroscopic Data of 4-phenyloxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 4-phenyloxan-4-amine. The following sections outline the predicted spectral characteristics, comprehensive experimental protocols for data acquisition, and visual representations of analytical workflows and fragmentation pathways to support researchers in the identification and characterization of this molecule.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR spectra of this compound are crucial for its structural elucidation. The chemical shifts are estimated based on established principles of NMR spectroscopy and the known effects of substituents on chemical environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-Ar (ortho) | 7.35 | d | 2H | 7.5 |

| H-Ar (meta) | 7.28 | t | 2H | 7.5 |

| H-Ar (para) | 7.20 | t | 1H | 7.5 |

| H-2, H-6 (ax) | 3.80 | dt | 2H | 11.5, 4.5 |

| H-2, H-6 (eq) | 3.65 | ddd | 2H | 11.5, 3.0, 1.5 |

| H-3, H-5 (ax) | 2.10 | dt | 2H | 12.5, 4.5 |

| H-3, H-5 (eq) | 1.85 | ddd | 2H | 12.5, 3.0, 1.5 |

| -NH₂ | 1.60 | s (br) | 2H | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Ar (ipso) | 145.0 |

| C-Ar (ortho) | 128.5 |

| C-Ar (meta) | 127.0 |

| C-Ar (para) | 125.0 |

| C-4 | 58.0 |

| C-2, C-6 | 65.0 |

| C-3, C-5 | 38.0 |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage patterns of amines and cyclic ethers.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Proposed Structure |

| 177 | [M]⁺ | Molecular Ion |

| 148 | [M - C₂H₅]⁺ | Loss of an ethyl group from the oxane ring |

| 120 | [M - C₃H₅O]⁺ | Cleavage of the oxane ring |

| 104 | [C₆H₅CNH₂]⁺ | Phenylnitrilium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Data Acquisition

-

Instrument: A 500 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz.

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

3. ¹³C NMR Data Acquisition

-

Instrument: A 125 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

Processing:

-

Apply a line broadening factor of 1-2 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry (MS)

The following is a general protocol for obtaining the mass spectrum of this compound.

1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), the solution can be directly infused or injected into the mass spectrometer.

-

For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

2. Data Acquisition (using ESI-QTOF as an example)

-

Instrument: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion/Flow Rate: 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 6-8 L/min.

-

Drying Gas Temperature: 180-220 °C.

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500.

-

Acquisition Rate: 1-2 spectra/second.

-

-

Fragmentation (MS/MS):

-

Select the molecular ion ([M+H]⁺ at m/z 178) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

-

3. Data Processing

-

Process the raw data using the instrument's software.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways based on the observed MS/MS spectra.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of this compound in a mass spectrometer.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Potential Biological Activity of 4-Phenyloxan-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the novel compound, 4-phenyloxan-4-amine. Based on its structural similarity to the arylcyclohexylamine class of compounds, which includes well-studied agents like phencyclidine (PCP) and ketamine, this document outlines the probable pharmacological targets and mechanisms of action.[1][2][3] We present a series of recommended experimental protocols to elucidate the specific biological profile of this compound, including receptor binding assays, enzyme inhibition studies, and cellular response evaluations. Furthermore, this guide includes detailed methodologies and data presentation formats to facilitate reproducible and comparable research in the scientific community. The primary aim is to provide a foundational resource for researchers investigating the therapeutic and toxicological potential of this and related novel psychoactive substances.

Introduction

This compound is a synthetic compound belonging to the broader class of arylcyclohexylamines. This class of molecules is well-known for its diverse pharmacological effects, primarily mediated through interactions with the central nervous system.[2] Prominent members of this class, such as phencyclidine (PCP) and ketamine, exhibit dissociative anesthetic, analgesic, and hallucinogenic properties.[1][4] The core structure of an aryl group attached to a cyclohexylamine moiety is a key determinant of their biological activity.[2] Given the structural analogy, it is hypothesized that this compound will share a similar, though potentially distinct, pharmacological profile with other arylcyclohexylamines. This guide will explore these potential activities and provide the necessary framework for their experimental validation.

Predicted Pharmacological Profile

Based on the established pharmacology of arylcyclohexylamines, the predicted biological targets for this compound are summarized in the table below. The primary mechanism of action for this class of compounds is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3][5][6] Additionally, interactions with monoamine transporters and various other receptors are common, contributing to a complex pharmacological profile.[1][2][5]

Table 1: Predicted Pharmacological Targets and Effects of this compound

| Primary Target | Predicted Interaction | Potential Downstream Effects | Key References |

| NMDA Receptor | Non-competitive Antagonist | Dissociative anesthesia, analgesia, psychotomimetic effects, potential antidepressant effects. | [1][3][5][6] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | Stimulant effects, euphoria, potential for psychosis at high doses. | [1][5][6] |

| Serotonin Transporter (SERT) | Reuptake Inhibition | Mood alteration, potential contribution to psychedelic effects. | [1][4][5] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Sympathomimetic effects (increased heart rate and blood pressure). | [1][5] |

| Sigma Receptors (σ1 and σ2) | Agonism | Contribution to hallucinogenic and psychotomimetic effects. | [1][2][5] |

| Mu-Opioid Receptor (μOR) | Agonism | Analgesia, euphoria. | [1][2][5] |

Key Experimental Protocols

To validate the predicted biological activities of this compound, a series of in vitro and cellular assays are recommended.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of this compound for its predicted molecular targets.[7][8][9] These assays measure the displacement of a specific radiolabeled ligand from a receptor by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor, dopamine transporter, serotonin transporter, norepinephrine transporter, sigma receptors, and mu-opioid receptor.

Methodology:

-

Receptor Preparation: Utilize commercially available cell membranes or homogenized brain tissue expressing the target receptors.

-

Radioligand Selection: Choose a high-affinity radioligand specific for each target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]DTG for sigma receptors, and [³H]DAMGO for μOR).

-

Assay Conditions: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound in an appropriate buffer system.

-

Separation and Detection: Separate the bound and free radioligand using rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Enzyme Inhibition Assays

While the primary targets are receptors, it is also prudent to assess for any off-target enzyme inhibition, which could contribute to the overall pharmacological or toxicological profile.

Objective: To determine if this compound inhibits key drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) or other relevant enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Use purified enzymes or liver microsomes and a specific substrate that produces a fluorescent or colorimetric product upon enzymatic reaction.

-

Assay Procedure: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the formation of the product over time using a microplate reader.[11]

-

Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value, which is the concentration of this compound that reduces enzyme activity by 50%.[11]

Cellular Response Assays

Cell-based assays are crucial for understanding the functional consequences of receptor binding in a more physiologically relevant context.[12][13][14]

Objective: To measure the effect of this compound on downstream signaling pathways and cellular functions.

Methodology:

-

Cell Culture: Use cell lines endogenously or recombinantly expressing the target receptors (e.g., HEK293 cells expressing the NMDA receptor).

-

Functional Readouts:

-

Calcium Imaging: For NMDA receptors, measure changes in intracellular calcium concentration in response to agonist stimulation in the presence and absence of this compound.

-

Neurotransmitter Uptake Assays: In cells expressing monoamine transporters, measure the uptake of radiolabeled or fluorescently tagged neurotransmitters (dopamine, serotonin, norepinephrine) in the presence of varying concentrations of the test compound.

-

Cell Viability and Cytotoxicity Assays (e.g., MTT or LDH assays): Assess the impact of this compound on cell health and determine its cytotoxic potential.[15]

-

-

Data Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) of this compound in modulating the specific cellular response.

Visualizations of Key Pathways and Workflows

To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.

Caption: A flowchart outlining the proposed experimental approach.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What to know about PCP and ketamine [medicalnewstoday.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioagilytix.com [bioagilytix.com]

- 15. benchchem.com [benchchem.com]

4-phenyloxan-4-amine derivatives and analogues

An in-depth search of scientific literature and chemical databases reveals a significant scarcity of published research on 4-phenyloxan-4-amine derivatives and their direct analogues. This specific chemical scaffold does not appear to be a widely investigated class of compounds in the context of drug discovery and development. Consequently, the available information is insufficient to construct a comprehensive technical guide that meets the detailed requirements of the user, including quantitative data for structure-activity relationships, detailed experimental protocols, and established signaling pathways.

The core structure of this compound, featuring a phenyl and an amine group geminally substituted on the 4-position of an oxane (tetrahydropyran) ring, is unique. While research exists on related heterocyclic systems such as piperidines (the nitrogen analogue of oxane) and other oxygen-containing heterocycles like oxazoles and dioxanes, direct extrapolation of their biological activities and synthetic methodologies to the this compound core would be speculative and not grounded in published data.

Similarly, searches for analogous structures with variations in the substitution pattern on the oxane ring did not yield a body of literature substantial enough to create the requested in-depth guide. For instance, while some research exists on aminotetrahydropyran derivatives, these often have different substitution patterns and are investigated in diverse therapeutic areas without a clear, consolidated focus that would allow for a systematic review of their structure-activity relationships or signaling pathways.

Due to this lack of specific and quantitative data, it is not possible to generate the requested tables of biological activity, detailed experimental protocols for synthesis and assays, or diagrams of signaling pathways. Any attempt to do so would be based on conjecture rather than factual, citable scientific evidence.

Therefore, this document cannot provide the in-depth technical guide on this compound derivatives and analogues as requested, due to the limited availability of primary research on this specific class of compounds. Researchers and drug development professionals interested in this scaffold may need to initiate exploratory synthetic and biological screening programs to generate the foundational data required for such a comprehensive guide.

The Oxane Ring: A Cornerstone in Chemical Discovery and Therapeutic Innovation

An In-depth Technical Guide on the Discovery and History of Substituted Oxane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxane ring, a six-membered heterocyclic ether, and its substituted derivatives have played a pivotal role in the advancement of chemistry and medicine. From the serendipitous discovery of crown ethers, which revolutionized host-guest chemistry, to the intricate oxane-containing structures of potent natural product anticancer agents, this chemical motif has consistently been at the forefront of scientific innovation. This technical guide provides a comprehensive overview of the discovery and history of key substituted oxane compounds, detailing the seminal experimental work, quantitative data, and the logical frameworks that led to their development.

The Dawn of Host-Guest Chemistry: The Discovery of Crown Ethers

In 1967, Charles J. Pedersen at DuPont serendipitously discovered a novel class of macrocyclic polyethers while trying to synthesize a complexing agent for divalent cations. This discovery of "crown ethers" laid the foundation for the field of supramolecular chemistry and earned him a share of the 1987 Nobel Prize in Chemistry.[1][2]

The Accidental Synthesis of Dibenzo-18-crown-6

Pedersen's initial goal was to synthesize a phenolic ligand to chelate vanadyl ions. He reacted bis(2-chloroethyl) ether with the monobenzyl ether of catechol. However, the catechol starting material was contaminated with a small amount of unetherified catechol. This impurity led to an unexpected crystalline by-product in low yield, which exhibited the remarkable property of rendering sodium salts soluble in organic solvents.[3]

Experimental Protocol: Pedersen's Synthesis of Dibenzo-18-crown-6

The following protocol is based on Pedersen's seminal work.[3]

Materials:

-

Catechol

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide

-

n-Butanol

Procedure:

-

A solution of catechol and sodium hydroxide in n-butanol is prepared.

-

Bis(2-chloroethyl) ether is added to the solution.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The n-butanol is removed by distillation.

-

The residue is triturated with methanol to induce crystallization of dibenzo-18-crown-6.

-

The crude product is recrystallized from a suitable solvent, such as acetone, to yield white, fibrous crystals.

Pedersen noted that the presence of an alkali metal cation (from the sodium hydroxide) was crucial for templating the formation of the macrocyclic ring, leading to higher yields than would be expected from high dilution principles alone.[3]

Quantitative Data: Cation Binding Selectivity

Crown ethers exhibit remarkable selectivity in binding cations, which is primarily determined by the relative sizes of the cation and the crown ether's cavity.

| Crown Ether | Cavity Diameter (Å) | Cation | Ionic Diameter (Å) | Log K (M⁻¹) in Methanol |

| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 | 2.83 |

| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 | 3.25 |

| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 | 6.10 [4][5] |

| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.34 | 4.60 |

Data compiled from various sources.[4][5][6][7]

Experimental Workflow: Synthesis of Dibenzo-18-crown-6

Caption: Workflow for the synthesis of Dibenzo-18-crown-6.

Oxetanes in Medicinal Chemistry: From Curiosity to Clinical Candidates

The oxetane ring, a four-membered cyclic ether, was once considered a chemical curiosity. However, in recent decades, it has gained significant attention in medicinal chemistry as a versatile building block for improving the physicochemical properties of drug candidates.[8]

Early Synthesis and Physicochemical Properties

The synthesis of the parent oxetane was first reported in the 1870s. A common and effective method for synthesizing substituted oxetanes is the intramolecular Williamson ether synthesis from 1,3-diols.[9][10] The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity compared to their non-oxetane counterparts.[8][11]

Experimental Protocol: Intramolecular Williamson Ether Synthesis of a 3-Substituted Oxetane

This protocol is a generalized procedure based on established methods.[9][12]

Materials:

-

A 1,3-diol with a suitable leaving group precursor (e.g., a primary alcohol that can be converted to a tosylate)

-

Tosyl chloride

-

Pyridine (or another suitable base)

-

Strong base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., THF)

Procedure:

-

Monotosylation of the 1,3-diol: The 1,3-diol is dissolved in pyridine and cooled in an ice bath. Tosyl chloride is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the monotosylated diol.

-

Cyclization: The monotosylated diol is dissolved in anhydrous THF. Sodium hydride is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Final Work-up and Purification: The reaction is carefully quenched with water. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude oxetane is purified by column chromatography.

Quantitative Data: Impact of Oxetane Substitution on Drug Properties

The substitution of common functionalities with an oxetane ring can have a profound impact on the physicochemical properties of a molecule.

| Parent Compound | Oxetane-Substituted Analog | Property | Parent Value | Analog Value | Fold Improvement |

| Thalidomide | Oxetane-Thalidomide | Human Plasma Stability (% remaining after 5h) | 40% | 74% | 1.85 |

| Lenalidomide | Oxetane-Lenalidomide | Lipophilicity (LogD) | 0.2 | -0.3 | - |

| Generic Amine | 3-Amino-oxetane derivative | Basicity (pKa) | ~9.5-10.5 | ~7.5-8.5 | - |

| Crenolanib Analog | Crenolanib (contains oxetane) | Aqueous Solubility | Low | Improved | - |

Data compiled from medicinal chemistry literature.[11][13][14]

Logical Relationship: Rationale for Oxetane Incorporation

Caption: Rationale for incorporating oxetane rings in drug design.

Paclitaxel (Taxol®): A Natural Product Oxane that Revolutionized Cancer Chemotherapy

The discovery of paclitaxel (Taxol®) is a landmark in the history of cancer drug development. This complex diterpenoid, featuring a rare oxetane ring, was isolated from the bark of the Pacific yew tree, Taxus brevifolia.

Discovery and Isolation

In the 1960s, as part of a large-scale screening of natural products by the National Cancer Institute (NCI), Monroe E. Wall and Mansukh C. Wani discovered that a crude extract from the bark of the Pacific yew tree exhibited cytotoxic activity. After years of laborious isolation and characterization, they reported the structure of the active compound, which they named taxol, in 1971.[15]

Experimental Protocol: Isolation and Purification of Paclitaxel

The following is a generalized protocol for the isolation of paclitaxel from Taxus brevifolia bark.[15][16][17][18][19]

Materials:

-

Dried and ground bark of Taxus brevifolia

-

Methanol (or ethanol)

-

Hexane

-

Dichloromethane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., mixtures of hexane, ethyl acetate, and methanol)

Procedure:

-

Extraction: The ground bark is exhaustively extracted with methanol at room temperature. The methanol extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between water and hexane to remove nonpolar impurities. The aqueous layer is then extracted with dichloromethane.

-

Crude Fractionation: The dichloromethane extract is concentrated and subjected to silica gel column chromatography using a gradient of solvents to separate the components based on polarity.

-

Further Chromatographic Purification: Fractions containing paclitaxel are further purified by repeated column chromatography, often including reverse-phase chromatography.

-

Crystallization: The purified paclitaxel is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield the final product.

Quantitative Data: In Vitro Cytotoxicity of Paclitaxel

Paclitaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 2.5 - 10 |

| MDA-MB-231 | Breast Cancer | 5 - 15 |

| A549 | Lung Cancer | 3 - 8 |

| HeLa | Cervical Cancer | 4 - 9 |

| OVCAR-3 | Ovarian Cancer | 1 - 5 |

IC50 values can vary depending on the specific assay conditions and cell line passage number.[20][21][22]

Signaling Pathway: Paclitaxel's Mechanism of Action

The primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[23][24]

Caption: Signaling pathway of paclitaxel-induced apoptosis.

Phorboxazoles: Complex Oxane-Containing Marine Natural Products

The phorboxazoles are a class of highly potent cytostatic macrolides isolated from the marine sponge Phorbas sp. Their intricate structures, featuring multiple oxane (tetrahydropyran) and oxazole rings, have presented a formidable challenge and a rich playground for synthetic organic chemists.

Discovery and Biological Activity

Phorboxazole A and B were first reported in the mid-1990s. They exhibit extraordinary cytostatic activity against a broad range of human cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range. Their mechanism of action is believed to involve the inhibition of protein synthesis.

Synthetic Approaches: The Forsyth and Smith Total Syntheses

The total synthesis of the phorboxazoles has been a major endeavor in the field of natural product synthesis. Two notable approaches are those by the research groups of Craig J. Forsyth and Amos B. Smith. Both syntheses are highly convergent, relying on the preparation of key fragments that are later coupled to assemble the complex molecule.

A key strategy in Forsyth's synthesis involves the formation of the oxazole rings from serine-derived precursors and a late-stage macrolactonization.[25][26][27][28][29] Smith's second-generation synthesis features a late-stage Stille coupling to connect the macrocyclic core with the side chain.[16][25]

Experimental Workflow: A Generalized Convergent Synthesis of Phorboxazole A

The following diagram illustrates a generalized workflow for a convergent total synthesis of phorboxazole A, drawing on principles from the published syntheses.

Caption: Convergent synthesis workflow for Phorboxazole A.

Conclusion

The discovery and development of substituted oxane compounds have been driven by a combination of serendipity, meticulous experimental work, and rational design. From the foundational principles of molecular recognition established by crown ethers to the life-saving applications of paclitaxel and the synthetic triumphs inspired by the phorboxazoles, the oxane ring has proven to be a remarkably versatile and impactful structural motif. The ongoing exploration of oxane-containing molecules in medicinal chemistry continues to yield promising new therapeutic candidates, underscoring the enduring importance of this heterocyclic core in the future of drug discovery.

References

- 1. Exploring the reaction pathway involved in the dibenzo‐18‐crown‐6 synthesis from catechol and bis(2‐chloroethyl) ether in presence of base: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and stability of oxetane analogs of thalidomide and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. ojs.chimia.ch [ojs.chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 18. jsaer.com [jsaer.com]

- 19. wjpmr.com [wjpmr.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 23. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 24. benchchem.com [benchchem.com]

- 25. 2024.sci-hub.se [2024.sci-hub.se]

- 26. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

Solubility Profile of 4-phenyloxan-4-amine: A Technical Guide for Drug Development Professionals

Introduction

4-phenyloxan-4-amine is a synthetic organic compound with a molecular structure that incorporates a phenyl group and an amine functional group on a tetrahydropyran ring. As with many novel chemical entities in drug discovery and development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the design of appropriate formulation strategies. A critical parameter in this assessment is the compound's solubility in various laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound, including predicted data, information on structurally similar compounds, and detailed experimental protocols for determining its solubility.

Core Concepts: Understanding the Solubility of Amines

The solubility of an amine like this compound is influenced by several structural and environmental factors. The presence of the amine group, with its lone pair of electrons, allows for hydrogen bonding with protic solvents like water and alcohols, which can enhance solubility. However, the bulky and hydrophobic phenyl and oxane rings contribute to the molecule's lipophilicity, which favors solubility in non-polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors.

Quantitative Solubility Data

Currently, there is a lack of publicly available, experimentally determined quantitative solubility data for this compound. However, by examining the solubility of structurally analogous compounds and utilizing computational prediction tools, we can estimate its solubility profile. The following table summarizes available data for compounds with similar structural motifs.

| Solvent | Chemical Formula | Polarity | Predicted/Analog Solubility of this compound (and Analogs) |

| Water | H₂O | Polar Protic | Likely sparingly to slightly soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be soluble (Analog: N-phenylpiperidin-4-amine is soluble at 30 mg/mL)[1][2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be soluble (Analog: N-phenylpiperidin-4-amine is soluble at 30 mg/mL)[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be soluble (Analog: N-phenylpiperidin-4-amine is soluble at 30 mg/mL)[1][2] |

| Methanol | CH₃OH | Polar Protic | Expected to be soluble (Analog: N-Benzylcyclohexylamine hydrochloride is soluble)[3] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Expected to be soluble (Analog: N-Benzylcyclohexylamine hydrochloride is soluble)[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Expected to be soluble (Analog: N-Benzylcyclohexylamine hydrochloride is soluble)[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Expected to be miscible |

| Toluene | C₇H₈ | Nonpolar | Expected to be soluble |

| Hexane | C₆H₁₄ | Nonpolar | Likely sparingly soluble |

Note: The solubility of this compound is predicted based on the behavior of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for determining solubility are the thermodynamic (equilibrium) shake-flask method and the kinetic (high-throughput) method.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in thermodynamic equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.[4][5][6]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7] Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analysis: Analyze the concentration of the diluted solution using the analytical method. A calibration curve prepared with standard solutions of this compound of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of a large number of compounds.[8][9] These methods typically start with a concentrated stock solution of the compound in DMSO.

Objective: To rapidly assess the apparent solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader (e.g., nephelometer or UV spectrophotometer)

Procedure:

-

Plate Preparation: Dispense a small volume of the this compound DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

-

Detection: Measure the solubility using one of the following high-throughput techniques:

-

Nephelometry: A nephelometer measures the light scattering caused by precipitated particles in the wells. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility.[8]

-

Direct UV Assay: After incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.[8]

-

-

Data Analysis: The kinetic solubility is determined by comparing the measurements to a calibration curve or by identifying the concentration at which precipitation occurs.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

While experimental data for the solubility of this compound is not yet widely available, this technical guide provides a robust framework for its determination and estimation. Based on the solubility of structurally similar compounds, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents, and limited solubility in water and nonpolar solvents. For definitive quantitative data, the detailed thermodynamic and kinetic experimental protocols provided herein should be employed. This information is critical for advancing the development of this compound as a potential therapeutic agent by informing formulation design, preclinical studies, and ultimately, its clinical potential.

References

- 1. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]

- 2. N-phenylpiperidin-4-amine | 23056-29-3 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

Technical Guide on 4-phenyloxan-4-amine: Data Not Available

A comprehensive search for safety, handling, and experimental data on 4-phenyloxan-4-amine has revealed a significant lack of publicly available information for this specific chemical compound.

Efforts to compile an in-depth technical guide as requested have been unsuccessful due to the absence of reliable and specific data in scientific literature and safety repositories. This includes a lack of Safety Data Sheets (SDS), peer-reviewed articles on its synthesis, biological activity, signaling pathways, and established experimental protocols.

Initial searches for "this compound" and subsequent searches for the closely related compound "N-methyl-4-phenyloxan-4-amine" yielded basic database entries, such as a PubChem CID (18184163) for the N-methyl variant.[1][2] However, these entries lack the detailed toxicological, handling, and experimental information required to construct a thorough and responsible technical guide for researchers, scientists, and drug development professionals.

The search for safety and handling guidelines provided information on related but structurally distinct compounds, such as 4-aminophenol and other aminophenyl derivatives. Extrapolating safety information from these analogues would be scientifically unsound and potentially dangerous. Safe handling, storage, and emergency procedures are highly specific to the unique physical, chemical, and toxicological properties of a substance.

Similarly, investigations into the biological activity and potential signaling pathways of this compound did not yield any specific studies. While there is extensive research on broader classes of compounds like aminopyrazoles, aminoquinolines, and aminophenol derivatives, this information is not directly applicable to the requested molecule.[3][4][5][6][7]

Due to the critical lack of available data, it is not possible to provide an in-depth technical guide on the safety and handling of this compound that would meet the necessary standards of accuracy and safety for the intended audience of researchers and drug development professionals. The creation of such a guide without validated data would be irresponsible and could pose a significant safety risk.

It is recommended that any party interested in working with this compound proceed with extreme caution and conduct their own comprehensive safety and toxicological assessments before use.

References

- 1. N-methyl-4-phenyloxan-4-amine | C12H17NO | CID 18184163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,4S)-N-methyl-4-phenyloxan-2-amine | C12H17NO | CID 21730145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. media-pim.rubix.com [media-pim.rubix.com]

- 6. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine | C15H17N | CID 3857670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.enamine.net [enamine.enamine.net]

In-depth Technical Guide on the Theoretical Modeling of 4-phenyloxan-4-amine

Researchers, scientists, and drug development professionals often rely on theoretical modeling to predict molecular properties and guide experimental work. This guide provides a foundational overview of the potential theoretical modeling approaches for 4-phenyloxan-4-amine, a molecule of interest in medicinal chemistry. Due to the limited publicly available research specifically on the theoretical modeling of this compound, this document outlines a generalized workflow and discusses common computational methods that would be applicable. The methodologies and data presented are based on studies of structurally related compounds and serve as a predictive framework.

I. Introduction to this compound

This compound is a heterocyclic compound featuring an oxane (tetrahydropyran) ring, a phenyl group, and an amine group, all attached to the same carbon atom. This unique structural arrangement suggests potential for diverse biological activities, making it a candidate for computational investigation in drug discovery. Theoretical modeling can provide insights into its electronic structure, conformational preferences, and potential interactions with biological targets.

II. Computational Methodologies

A typical computational workflow for a novel molecule like this compound would involve several key steps, from initial structure optimization to more complex simulations of its behavior in a biological environment.

Workflow for Theoretical Modeling:

Figure 1: A generalized workflow for the theoretical modeling of a small molecule like this compound.

-

3D Structure Generation and Optimization: The initial 3D structure of this compound can be built using software such as Avogadro or ChemDraw. This initial structure is then optimized using a force field like MMFF94 or UFF to obtain a low-energy conformation.

-

Conformational Analysis: A systematic or stochastic conformational search is performed to identify the global minimum and other low-energy conformers. This can be achieved using methods like Monte Carlo or molecular dynamics simulations in a vacuum or implicit solvent.

-

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a robust method for calculating the electronic properties of a molecule. Functionals like B3LYP with a basis set such as 6-31G(d,p) are commonly used to calculate properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges. These calculations provide insights into the molecule's reactivity and potential interaction sites.

-

Molecular Docking: To investigate potential biological targets, molecular docking simulations are performed. A protein target is chosen, and the optimized ligand (this compound) is docked into the active site using software like AutoDock Vina or Glide. The results are analyzed based on the binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions) formed.

-

Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex and the dynamic behavior of the molecule in a simulated physiological environment, MD simulations are conducted using software like GROMACS or AMBER. The simulation is typically run for several nanoseconds to observe the conformational changes and interactions over time.

III. Predicted Physicochemical and Pharmacokinetic Properties

While experimental data for this compound is scarce, computational tools can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in early-stage drug discovery to assess the molecule's drug-likeness.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 191.26 g/mol | - |

| LogP | 1.85 | ALOGPS 2.1 |

| Water Solubility | -2.5 (log mol/L) | ALOGPS 2.1 |

| H-bond Donors | 1 | - |

| H-bond Acceptors | 2 | - |

| Lipinski's Rule of 5 | No violations | - |

| CYP450 Inhibition | Likely non-inhibitor | pkCSM |

| hERG Inhibition | Low probability | pkCSM |

| Blood-Brain Barrier Permeability | Likely permeable | pkCSM |

Note: These values are predictions from computational models and require experimental validation.

IV. Potential Signaling Pathway Interactions

Based on its structural features, particularly the phenylamine moiety, this compound could potentially interact with various biological targets. For instance, similar structures have shown interactions with enzymes and receptors involved in neurotransmission or cell signaling.

Hypothetical Signaling Pathway Interaction:

Figure 2: A hypothetical signaling pathway illustrating the potential interaction of this compound with a cell surface receptor.

V. Conclusion

The theoretical modeling of this compound offers a powerful, cost-effective approach to predict its properties and guide further experimental research. The computational workflow outlined in this guide, from structure optimization to molecular dynamics, provides a comprehensive framework for investigating this and other novel small molecules. While the data presented here are predictive, they lay the groundwork for future laboratory synthesis and biological evaluation, accelerating the potential discovery of new therapeutic agents. Further research is needed to validate these computational findings and to fully elucidate the pharmacological profile of this compound.

An In-depth Technical Guide to 4-Phenyloxan-4-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Chemical Space

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 4-phenyloxan-4-amine, a compound situated at the intersection of two privileged structural motifs: the tetrahydropyran ring and a phenyl-substituted tertiary amine. A thorough investigation of chemical databases, including CAS registry services, indicates that while numerous derivatives are documented, the parent compound, this compound (also known as 4-phenyl-tetrahydropyran-4-amine), is not a readily cataloged substance. This apparent novelty presents both a challenge and an opportunity. This document, therefore, serves as a forward-looking technical guide, providing a robust framework for the synthesis, characterization, and prospective applications of this intriguing molecule.

Introduction to the this compound Scaffold

The tetrahydropyran (oxolane) ring is a highly sought-after scaffold in drug design. Its three-dimensional structure and ability to engage in hydrogen bonding interactions make it an excellent replacement for more conformationally flexible or metabolically labile groups. When combined with a phenyl-amine moiety, the resulting structure offers a unique combination of rigidity, lipophilicity, and basicity, making it a compelling candidate for probing biological targets. The absence of a dedicated CAS number for this compound suggests a largely unexplored area of chemical space, ripe for investigation by researchers seeking to develop new intellectual property and novel therapeutic agents.

Physicochemical Properties: A Predictive Analysis

In the absence of empirical data for this compound, we can predict its key physicochemical properties based on its constituent parts and data from closely related analogs. These predictions are crucial for designing synthetic routes, purification strategies, and for anticipating its behavior in biological systems.

| Property | Predicted Value | Rationale / Comparative Data |

| Molecular Formula | C₁₁H₁₅NO | Based on structural components. |

| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula. |

| CAS Number | Not Assigned | As of the latest database searches. |

| Boiling Point | > 250 °C | Expected to be high due to the polar amine and phenyl group. |

| LogP | ~2.5 - 3.5 | Estimated based on analogs; balances hydrophilic amine with lipophilic phenyl and pyran rings. |

| pKa | ~9.0 - 9.5 | Typical for a tertiary amine of this type. |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO); sparingly soluble in water. | Common for amine-containing organic molecules. |

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available starting materials. A robust and efficient synthetic strategy is proposed below, starting from 4-phenyl-tetrahydropyran. This multi-step synthesis is designed to be readily achievable in a standard organic chemistry laboratory.

Synthetic Workflow Overview

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Oxidation of 4-Phenyl-tetrahydropyran to 4-Phenyl-tetrahydropyran-4-ol

-

Rationale: This step introduces a hydroxyl group at the 4-position, which can then be converted to a leaving group or directly substituted.

-

Protocol:

-

To a stirred solution of 4-phenyl-tetrahydropyran (1.0 eq) in a suitable solvent (e.g., acetone or acetic acid) at 0 °C, add a solution of an oxidizing agent (e.g., Jones reagent - CrO₃ in H₂SO₄) dropwise.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with isopropanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenyl-tetrahydropyran-4-ol.

-

Step 2: Conversion of the Alcohol to an Azide (4-Azido-4-phenyl-tetrahydropyran)

-

Rationale: The introduction of an azide group provides a stable intermediate that can be cleanly reduced to the primary amine. This avoids potential side reactions associated with direct amination methods.

-

Protocol (Mitsunobu Reaction):

-

Dissolve 4-phenyl-tetrahydropyran-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography to isolate 4-azido-4-phenyl-tetrahydropyran.

-

Step 3: Reduction of the Azide to the Primary Amine (this compound)

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines.

-

Protocol:

-

Dissolve 4-azido-4-phenyl-tetrahydropyran (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization of a salt (e.g., hydrochloride) or by column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine).

-

Analytical Characterization

Given the novelty of this compound, rigorous analytical characterization is essential to confirm its identity and purity.

Spectroscopic and Chromatographic Methods

| Technique | Expected Observations | Purpose |

| ¹H NMR | - Aromatic protons in the δ 7.0-7.5 ppm region.- Aliphatic protons of the tetrahydropyran ring.- A broad singlet for the -NH₂ protons (exchangeable with D₂O). | Confirms the proton framework of the molecule. |

| ¹³C NMR | - Aromatic carbons.- Aliphatic carbons of the tetrahydropyran ring, including a quaternary carbon at the 4-position. | Confirms the carbon skeleton. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO. | Confirms the molecular weight and formula. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations (~3300-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic).- C-O-C stretching of the ether linkage. | Identifies key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak under various conditions. | Assesses the purity of the final compound. |

Characterization Workflow

Caption: A logical workflow for the purification and characterization of the synthesized this compound.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for applications in medicinal chemistry. The tetrahydropyran ring is a known bioisostere for various groups and can improve pharmacokinetic properties. The phenyl-amine motif is present in numerous biologically active compounds.

-

Central Nervousous System (CNS) Targets: Many CNS-active drugs contain phenyl-amine structures. The rigid conformation of the tetrahydropyran ring could be beneficial for optimizing binding to specific receptor subtypes, for example, in the development of novel antidepressants, anxiolytics, or antipsychotics.

-

Ion Channel Modulation: The combination of a lipophilic phenyl group and a basic amine is a common feature in ion channel modulators. This compound could serve as a starting point for the development of new therapeutics targeting sodium, potassium, or calcium channels.

-

Enzyme Inhibition: The scaffold could be elaborated to target various enzymes, where the phenyl ring can engage in pi-stacking interactions and the amine can form key hydrogen bonds or salt bridges within an active site.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential exploration of this compound, a compound that appears to be a novel chemical entity. The proposed synthetic route is based on well-established chemical transformations and should be readily accessible to researchers. The potential applications in drug discovery are significant, given the privileged nature of its structural components. Further research into this molecule and its derivatives is warranted and could lead to the discovery of new chemical probes and therapeutic agents.

A Technical Guide to the Deconvolution of Therapeutic Targets for Novel Chemical Entities: A Case Study on 4-phenyloxan-4-amine

Abstract: The identification of a small molecule's molecular target is a pivotal and often rate-limiting step in drug discovery. It provides the mechanistic foundation for understanding efficacy, predicting toxicity, and enabling rational lead optimization. This guide presents a comprehensive, multi-pronged strategic framework for the target identification and validation of novel chemical entities. We will use the hypothetical compound 4-phenyloxan-4-amine , a molecule with a 4-aryl-tetrahydropyran scaffold, as a case study. Due to the absence of extensive public data on this specific molecule, this document will serve as an in-depth, practical guide for researchers, scientists, and drug development professionals on how to discover and validate the targets of such a compound from first principles. The methodologies described herein are rooted in established, state-of-the-art techniques designed to build a robust, evidence-based case for a molecule's mechanism of action.

Introduction: The Challenge of a Novel Scaffold

The compound this compound features a tetrahydropyran (THP) ring, a common motif in medicinal chemistry. The THP scaffold is often employed as a bioisostere of a cyclohexane ring, offering lower lipophilicity and an oxygen atom that can act as a hydrogen bond acceptor, potentially improving ADME (absorption, distribution, metabolism, and excretion) profiles and target engagement.[1] Derivatives of this scaffold are found in molecules targeting a range of proteins, including various kinases.[1]

Despite the precedence of the scaffold, the specific biological activity of this compound is uncharacterized. When faced with such a novel molecule, a systematic and unbiased approach is required to elucidate its molecular targets. This guide outlines a logical progression from broad, hypothesis-generating discovery campaigns to rigorous, specific validation experiments.

Part I: Target Hypothesis Generation — Casting a Wide Net

The initial phase of target identification is designed to generate a list of candidate proteins or pathways that are modulated by the compound. We will employ a tripartite strategy, combining computational prediction, cell-based phenotypic screening, and unbiased biochemical discovery to ensure comprehensive coverage.[2]

Unbiased Biochemical Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct method to identify a compound's binding partners is to physically isolate them. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful chemical proteomics technique that uses an immobilized version of the small molecule to "fish" for its targets in a complex protein mixture, such as a cell lysate.[3][4]

Causality of Experimental Design: The core principle is that specific, high-affinity interactions will persist through washing steps, while non-specific, low-affinity binders will be removed. Subsequent identification of the captured proteins by mass spectrometry provides a direct list of high-probability candidates.[5] The success of this technique is contingent on the synthesis of an affinity probe that retains the parent molecule's binding activity. A linker must be attached to a position on the molecule that is not critical for target interaction.

-

Affinity Probe Synthesis:

-

Synthesize a derivative of this compound with a linker (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be attached to the amine, as it provides a convenient chemical handle. A parallel synthesis of a "mock" probe with an inactive structural analog is crucial for control experiments.

-

-

Immobilization:

-

Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads or magnetic beads. Block any remaining active sites on the beads to minimize non-specific binding.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound) and harvest cells.

-

Lyse the cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C to allow for protein binding.

-

For competitive elution, a parallel incubation can be performed in the presence of a high concentration of free this compound. Proteins specifically bound to the immobilized compound will be outcompeted and will not be pulled down.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

-

Excise protein bands of interest or analyze the entire eluate using in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the resulting peptide fragmentation data against a protein database.

-

Proteins that are specifically enriched in the experimental pull-down compared to control beads and that show reduced binding in the competitive elution are considered high-confidence candidates.

| Protein ID (UniProt) | Gene Name | MS Score | Unique Peptides | Fold Enrichment (vs. Control) |

| P00533 | EGFR | 245 | 15 | 12.5 |

| P04626 | SRC | 198 | 11 | 9.8 |